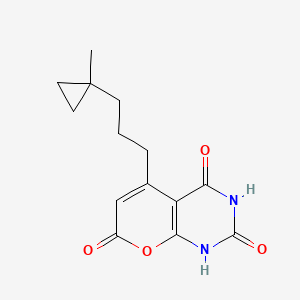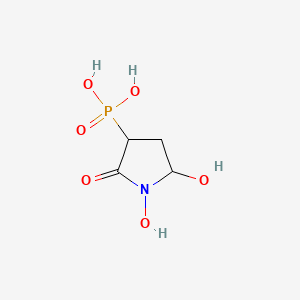
SF2312
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SF2312 is a natural phosphonic acid compound produced by the actinomycete Micromonospora. It has garnered significant attention due to its potent inhibitory effects on the enzyme enolase, which plays a crucial role in the glycolytic pathway. This compound has demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
SF2312 is synthesized through a series of chemical reactions involving the actinomycete Micromonospora. The synthetic route typically involves the fermentation of Micromonospora species, followed by extraction and purification processes to isolate the compound. The reaction conditions for the synthesis of this compound include maintaining anaerobic conditions to ensure the stability and activity of the compound .
Analyse Chemischer Reaktionen
SF2312 undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the phosphonic acid group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that retain or enhance its biological activity .
Wissenschaftliche Forschungsanwendungen
SF2312 has a wide range of scientific research applications, including:
Wirkmechanismus
SF2312 exerts its effects by inhibiting the enzyme enolase, which is involved in the glycolytic pathway. The compound binds to the active site of enolase, mimicking a high-energy intermediate formed during the catalytic process. This binding prevents the enzyme from catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate, thereby disrupting glycolysis and inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
SF2312 is unique in its potent inhibitory activity against enolase compared to other similar compounds. Some similar compounds include:
Phosphonoacetohydroxamate: Another enolase inhibitor, but with a different binding mechanism.
Methylthis compound: A derivative of this compound with a methyl group substitution at the alpha carbon, which enhances its inhibitory activity.
This compound stands out due to its natural origin and broad-spectrum antibacterial properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
107729-45-3 |
|---|---|
Molekularformel |
C4H8NO6P |
Molekulargewicht |
197.08 |
IUPAC-Name |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
InChI-Schlüssel |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SF2312; SF 2312; SF-2312 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
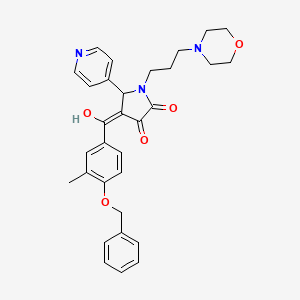
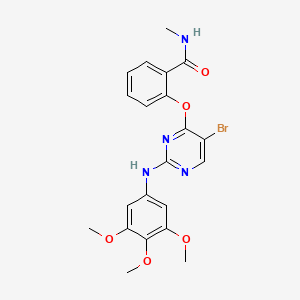
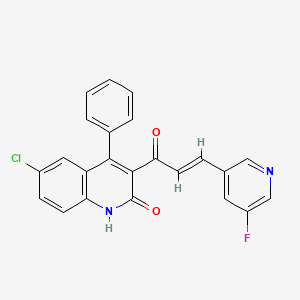
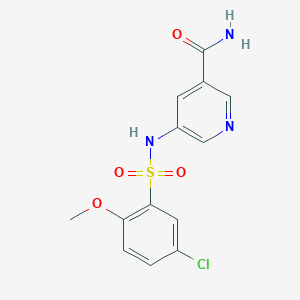
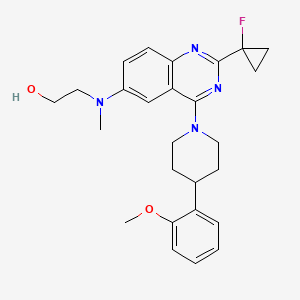

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
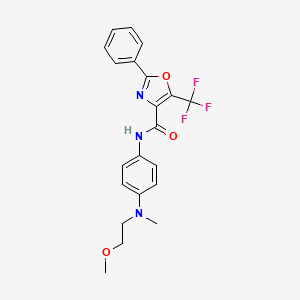

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
